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Compound of Interest

Compound Name: 1-(4-Bromophenyl)propan-1-amine

Cat. No.: B1335902

Introduction

1-(4-Bromophenyl)propan-1-amine is a primary amine containing a chiral center and a
brominated aromatic moiety. As a member of the aryl-substituted amine class, it holds potential
as a building block in medicinal chemistry and organic synthesis. The bromine atom, in
particular, serves as a useful handle for further functionalization, for instance, in transition
metal-catalyzed cross-coupling reactions. An accurate and comprehensive understanding of its
spectroscopic characteristics is paramount for its identification, purity assessment, and
structural elucidation in research and development settings.

This technical guide provides a detailed overview of the expected Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(4-
Bromophenyl)propan-1-amine. While a complete set of experimentally verified spectra for
this specific compound is not readily available in public databases, this document compiles a
predicted spectroscopic profile based on established principles of spectroscopy and data from
analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The following tables summarize the predicted *H and 3C NMR spectral data for 1-(4-
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Bromophenyl)propan-1-amine, typically recorded in a solvent like deuterated chloroform
(CDCls).

'H NMR Data (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
benzylic proton, the methylene protons of the propyl chain, the terminal methyl group, and the
amine protons.
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Notes

~7.45 Doublet (d)

2H

Ar-H (ortho to Br)

Deshielded by
the
electronegative

bromine atom.

~7.20 Doublet (d)

2H

Ar-H (meta to Br)

Shielded relative
to the ortho

protons.

~4.05 Triplet (t)

1H

CH-NH:2

Benzylic proton,
deshielded by
the aromatic ring
and nitrogen.
Coupled to the
adjacent CH:z

group.

~1.70 Multiplet (m)

2H

CH2-CHs

Diastereotopic
protons, may
appear as a
complex
multiplet.
Coupled to CH

and CHs protons.

~1.50 Singlet (br)

2H

NH:2

Broad signal due
to quadrupole
broadening and
chemical
exchange.
Position is
concentration-

dependent.

~0.90 Triplet (t)

3H

CH2-CHs

Terminal methyl

group, coupled to
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the adjacent CH:2
group.

3C NMR Data (Predicted)

The carbon NMR spectrum will reflect the different carbon environments in the molecule,
including the four distinct aromatic carbons and the three aliphatic carbons.

Chemical Shift (6) ppm Assignment Notes

Quaternary carbon attached to

~143.0 Ar-C (C-CH) _
the propyl-amine group.
~131.5 Ar-CH (ortho to Br)
~128.5 Ar-CH (meta to Br)
Quaternary carbon attached to
~121.0 Ar-C (C-Br) bromine; signal may be less
intense.
Carbon attached to nitrogen,
~57.0 CH-NH:2 o _
significantly deshielded.
~31.0 CH2-CHs
~10.5 CH2-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 1-(4-Bromophenyl)propan-1-amine is expected to exhibit characteristic absorption bands
for the amine N-H bonds, aromatic and aliphatic C-H bonds, and the C-Br bond.

Key IR Absorptions (Predicted)
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Wavenumber . .
Intensity Assignment Notes
(cm™)
Primary amines
typically show two
N-H stretch distinct bands in this
3400 - 3250 Medium (asymmetric & region.[1] Their
symmetric) broadness can be
influenced by
hydrogen bonding.
3100 - 3000 Medium Aromatic C-H stretch
2960 - 2850 Medium Aliphatic C-H stretch
) ) This bending vibration
i NH:z scissoring i o
1620 - 1580 Medium ] is characteristic of
(bending) ] ]
primary amines.[1]
Two or three bands
1590, 1485 Strong Aromatic C=C stretch are typical for
benzene derivatives.
1250 - 1020 Medium C-N stretch
The exact position can
C-Br stretch vary, but this is a
~ 1070 Strong ) ) )
(Aromatic) typical region for aryl
bromides.
Indicative of 1,4-
850 - 810 Strong C-H out-of-plane bend  disubstitution (para)

on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 1-(4-Bromophenyl)propan-1-amine, the presence of bromine is a key

diagnostic feature due to its two abundant isotopes, 7°Br and 81Br, which exist in an
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approximate 1:1 ratio. This results in a characteristic M/M+2 isotopic pattern for the molecular
ion and any bromine-containing fragments.

Predicted Mass Spectral Data

m/z (Mass/Charge) Assignment Notes

The parent ion peak, showing

the characteristic 1:1 isotopic

213/215 [M]* (Molecular lon) ] )
pattern for a single bromine
atom.

Loss of the ethyl group via
cleavage alpha to the nitrogen,

184 /186 [M - C2Hs]* )

a common fragmentation for
amines.

155/ 157 [CeHaBI]* Bromophenyl cation fragment.
Loss of HBr from the [M -

104 [C7HsNH2]*

C2Hs]* fragment.

Cleavage of the bond between
58 [CH(NH2)CH2CHs]* the benzylic carbon and the

aromatic ring.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a
compound such as 1-(4-Bromophenyl)propan-1-amine.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds. A total of 16-64 scans are typically averaged.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1335902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

13C NMR Acquisition: Acquire the spectrum on the same instrument, operating at the
corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz H instrument). Use
proton broadband decoupling. A larger number of scans (e.g., 1024 or more) is required due
to the low natural abundance of 13C. A relaxation delay of 2-5 seconds is common.

IR Spectroscopy

Sample Preparation: As the compound is a liquid, a spectrum can be obtained by placing a
thin film of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr)
plates.

Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer. Record the spectrum
over a range of 4000 to 400 cm~1. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio. A background spectrum of the clean plates is recorded first and automatically
subtracted from the sample spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or
dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS)
system for separation and purification. Alternatively, direct insertion probe methods can be
used.

lonization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-
flight (TOF) detector. Scan a mass range appropriate for the compound, for example, m/z 40-
300.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-(4-Bromophenyl)propan-1-amine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Bromophenyl)propan-1-
amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1335902#spectroscopic-data-for-1-4-bromophenyl-
propan-1-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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